molecular formula C9H13FN2 B2661003 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine CAS No. 2356168-38-0

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2661003
CAS No.: 2356168-38-0
M. Wt: 168.215
InChI Key: VQLMHBVWTLPPCP-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Fluorinated pyridines are explored for their potential as imaging agents in radiotherapy and as drug candidates.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can result in the modulation of various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other fluorinated pyridines .

Properties

IUPAC Name

2-(6-fluoropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLMHBVWTLPPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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